An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a compound of interest in synthetic chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this guide leverages expert knowledge and comparative data from analogous structures to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By explaining the underlying principles and the structural rationale for the predicted spectroscopic features, this document serves as an essential resource for researchers, scientists, and professionals in the field, enabling them to identify, characterize, and utilize this molecule effectively.
Introduction: The Structural Significance of an α,β-Unsaturated Ketoester
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate belongs to the class of α,β-unsaturated ketoesters. This structural motif, characterized by a conjugated system comprising a carbon-carbon double bond, a ketone, and an ester, is a cornerstone in organic synthesis. The electronic interplay between these functional groups imparts unique reactivity and spectroscopic properties. The 4-methoxyphenyl substituent further influences the electronic distribution within the conjugated system, making a thorough spectroscopic characterization crucial for confirming its identity and purity.
This guide is structured to provide a comprehensive, predictive analysis of the key spectroscopic signatures of the title compound. We will dissect each major spectroscopic technique, explaining the expected data and the reasoning behind these predictions. This approach not only offers a spectral fingerprint for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate but also illustrates the fundamental principles of spectroscopic interpretation for related molecules.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in CDCl₃ is expected to show distinct signals corresponding to the aromatic, vinylic, and methoxy protons.
The introduction of a carbonyl group at the C2 position significantly influences the chemical shifts of the vinylic protons compared to a simpler analogue like methyl 4-methoxycinnamate. The α-proton is absent, and the β-proton (H3) is expected to be deshielded due to the anisotropic effect of the adjacent C2-carbonyl group.
Table 1: Predicted ¹H NMR Data for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | Doublet | 2H | H-2', H-6' | Protons ortho to the electron-donating methoxy group, deshielded by the conjugated system. |
| ~6.9-7.0 | Doublet | 2H | H-3', H-5' | Protons meta to the methoxy group, shielded relative to H-2' and H-6'. |
| ~7.5 | Singlet | 1H | H-3 | Vinylic proton deshielded by the C2-carbonyl and the aromatic ring. |
| 3.89 | Singlet | 3H | OCH₃ (ester) | Typical chemical shift for methyl ester protons. |
| 3.86 | Singlet | 3H | OCH₃ (aryl) | Typical chemical shift for an aryl methoxy group. |
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies the chemical environment of each carbon atom. The predicted spectrum for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate will reflect the presence of two carbonyl carbons (ester and ketone), aromatic carbons, vinylic carbons, and methoxy carbons. The conjugation within the molecule significantly impacts the chemical shifts of the sp² hybridized carbons.
Table 2: Predicted ¹³C NMR Data for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190-195 | C2 (C=O, ketone) | Deshielded due to its ketone functionality and conjugation.[1] |
| ~165 | C1 (C=O, ester) | Typical chemical shift for an α,β-unsaturated ester carbonyl. |
| ~162 | C4' | Aromatic carbon bearing the electron-donating methoxy group. |
| ~145 | C4 | Deshielded vinylic carbon due to conjugation with the carbonyl groups. |
| ~132 | C2', C6' | Aromatic carbons ortho to the methoxy group. |
| ~128 | C1' | Quaternary aromatic carbon attached to the vinylic system. |
| ~125 | C3 | Shielded vinylic carbon relative to C4. |
| ~114 | C3', C5' | Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect. |
| 55.5 | OCH₃ (aryl) | Typical chemical shift for an aryl methoxy carbon. |
| 52.5 | OCH₃ (ester) | Typical chemical shift for a methyl ester carbon. |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is expected to be dominated by strong absorptions from the two carbonyl groups and the carbon-carbon double bonds.
The conjugation in the molecule lowers the vibrational frequencies of the carbonyl groups compared to their non-conjugated counterparts.[2][3]
Table 3: Predicted IR Absorption Bands for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050-3100 | Medium | C-H stretch (aromatic & vinylic) | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2850-2960 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl groups. |
| ~1730-1740 | Strong | C=O stretch (ester) | The ester carbonyl is expected at a higher frequency than the ketone. |
| ~1680-1690 | Strong | C=O stretch (ketone) | The ketone carbonyl frequency is lowered by conjugation. |
| ~1600-1620 | Strong | C=C stretch (vinylic) | Stretching of the conjugated carbon-carbon double bond. |
| ~1580 & ~1500 | Medium-Strong | C=C stretch (aromatic) | Characteristic aromatic ring skeletal vibrations. |
| ~1250 & ~1030 | Strong | C-O stretch (ether & ester) | Asymmetric and symmetric stretching of the C-O bonds. |
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
| m/z | Interpretation | Rationale |
| 220 | [M]⁺ | Molecular ion peak. |
| 192 | [M - CO]⁺ | Loss of a carbonyl group. |
| 189 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 161 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 133 | [C₉H₉O]⁺ | Fragmentation of the butenoate chain. |
| 105 | [C₇H₅O]⁺ | Further fragmentation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound like Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.
6.1 NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire the spectrum with a spectral width of -2 to 12 ppm.
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Use a 30-45° pulse angle.
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Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
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¹³C NMR Acquisition:
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Acquire the spectrum with a spectral width of 0 to 220 ppm.
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Employ proton decoupling to obtain singlet peaks for all carbons.
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Processing:
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Apply a Fourier transform to the Free Induction Decay (FID).
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Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
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6.2 IR Spectroscopy
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Sample Preparation: Prepare a thin film of the purified solid compound on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.
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Processing: Perform a background subtraction using a scan of the empty sample holder.
6.3 Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
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Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50 to 500.
Visualizations
Molecular Structure
Caption: Molecular structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of a synthesized organic compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have established a detailed and reliable set of expected spectral data. This information is invaluable for the unambiguous identification and structural verification of this compound in a research and development setting. The provided protocols and workflow diagrams further serve as a practical guide for executing these analytical techniques.
References
- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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LibreTexts. (2023, January 29). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
